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Compound of Interest

Compound Name: 1,5-Diphenylpentane-1,3,5-trione

Cat. No.: B073800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,5-
Diphenylpentane-1,3,5-trione (CAS No. 1467-40-9). Due to the limited availability of

experimentally-derived public data, this document presents a combination of reported physical

properties and predicted spectroscopic data based on the compound's structure. Detailed,

generalized experimental protocols for the acquisition of such data are also included to

facilitate laboratory work.

Compound Overview
1,5-Diphenylpentane-1,3,5-trione is a triketone featuring two phenyl end groups. Its structure

suggests its utility as a ligand in coordination chemistry, potentially forming complexes with

various metals.[1] The presence of multiple carbonyl groups and aromatic rings dictates its

characteristic spectroscopic features.

Table 1: Physical and Chemical Properties of 1,5-Diphenylpentane-1,3,5-trione
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Property Value Reference(s)

CAS Number 1467-40-9 [2][3][4]

Molecular Formula C₁₇H₁₄O₃ [2][3]

Molecular Weight 266.29 g/mol [2][3][4]

Melting Point 107-109 °C [3]

Boiling Point 422.7 °C at 760 mmHg [3]

Density 1.172 g/cm³ [3]

IUPAC Name
1,5-diphenylpentane-1,3,5-

trione
[3]

Synonyms 1,3-Dibenzoylacetone [4]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,5-Diphenylpentane-
1,3,5-trione. These predictions are based on established principles of organic spectroscopy

and typical chemical shift and frequency ranges for the functional groups present in the

molecule.

Table 2: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.9 - 8.1 Doublet 4H

Aromatic protons

ortho to carbonyl

groups

~7.4 - 7.6 Multiplet 6H

Aromatic protons

meta and para to

carbonyl groups

~4.0 Singlet 4H

Methylene protons

(CH₂) adjacent to two

carbonyls

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~195 - 205 |

Quaternary | Carbonyl carbons (C=O) | | ~135 - 138 | Quaternary | Aromatic carbons attached

to carbonyl groups | | ~133 - 135 | Tertiary | Aromatic para-carbons | | ~128 - 130 | Tertiary |

Aromatic ortho- and meta-carbons | | ~50 - 55 | Secondary | Methylene carbons (CH₂) |

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3050 - 3100 Medium C-H (Aromatic) Stretching

2900 - 3000 Weak C-H (Aliphatic) Stretching

1680 - 1720 Strong C=O (Ketone) Stretching

1580 - 1600 Medium C=C (Aromatic) Stretching

1450 - 1500 Medium C=C (Aromatic) Stretching

690 - 770 Strong C-H (Aromatic) Out-of-plane Bending

Table 5: Predicted Mass Spectrometry Data
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m/z Interpretation

266 Molecular Ion [M]⁺

105 [C₆H₅CO]⁺ (Benzoyl cation) - likely base peak

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to

obtain the spectroscopic data for 1,5-Diphenylpentane-1,3,5-trione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Accurately weigh 5-25 mg of 1,5-Diphenylpentane-1,3,5-trione for ¹H NMR, and 50-100

mg for ¹³C NMR.[5]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆, or DMSO-d₆) in a clean vial.[2][5] Chloroform-d (CDCl₃) is a common choice

for nonpolar organic compounds.[2]

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[2]

Filter the solution through a pipette with a glass wool plug to remove any particulate

matter.

Transfer the clear solution into a clean, dry 5 mm NMR tube.[2]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[5]
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Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.[2]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

Tune the probe to the appropriate nucleus (¹H or ¹³C).[2]

Acquire the data using appropriate pulse sequences and acquisition parameters (e.g.,

number of scans, spectral width, relaxation delay).

Sample Preparation Data Acquisition

Weigh Sample Dissolve in
Deuterated Solvent Filter Solution Transfer to

NMR Tube
Insert into

Spectrometer Lock Shim Acquire Data

Click to download full resolution via product page

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.[6]

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.[7]
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Place a small amount of solid 1,5-Diphenylpentane-1,3,5-trione powder onto the ATR

crystal, ensuring complete coverage of the crystal surface.[7]

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.[7]

Data Acquisition:

Acquire the sample spectrum. The instrument software will automatically subtract the

background spectrum.

The resulting spectrum will show the absorbance or transmittance of the sample as a

function of wavenumber.

Sample Preparation (ATR) Data Acquisition

Clean ATR Crystal Record Background
Spectrum

Place Sample
on Crystal Apply Pressure Acquire Sample

Spectrum
Process Data

(Background Subtraction)

Click to download full resolution via product page

FTIR (ATR) Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such

as methanol, acetonitrile, or ethyl acetate.[8]

Further dilute this stock solution to a final concentration suitable for the instrument,

typically in the range of 10-100 µg/mL.[8]
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Ensure there is no particulate matter in the final solution; filter if necessary.[8]

Transfer the final solution to an appropriate sample vial for the mass spectrometer.[8]

Data Acquisition:

Introduce the sample into the ion source. For a relatively non-volatile organic solid,

techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) are common. Electron Ionization (EI) may be used if the sample is introduced via a

direct insertion probe and heated.

The molecules are ionized in the source.

The ions are accelerated and separated in the mass analyzer based on their mass-to-

charge (m/z) ratio.

A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Sample Preparation Data Acquisition

Dissolve Sample
in Volatile Solvent

Dilute to Final
Concentration

Transfer to
MS Vial

Introduce Sample
to Ion Source Ionize Mass Analysis

(m/z separation) Detect Ions

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Conclusion
This technical guide provides a foundational spectroscopic profile of 1,5-Diphenylpentane-
1,3,5-trione, including its physical properties and predicted spectral data. The detailed

experimental protocols offer a standardized approach for researchers to obtain empirical data.

While experimentally-derived spectra are not currently available in public repositories, the

information presented herein serves as a valuable resource for the identification,

characterization, and quality control of this compound in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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